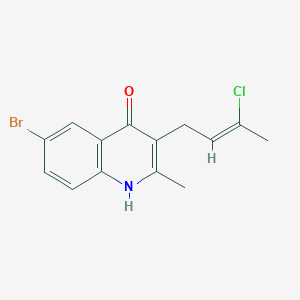
5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as MOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOX is a heterocyclic compound that contains a nitrogen atom and an oxygen atom in its five-membered ring structure.
作用机制
The exact mechanism of action of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile exerts its biological activity by inhibiting the activity of certain enzymes or by binding to specific receptors. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and transcription. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to bind to the active site of certain enzymes such as cholinesterase and acetylcholinesterase.
Biochemical and physiological effects:
5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile exhibits anticancer activity by inducing apoptosis in cancer cells. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit antiviral activity against certain viruses such as herpes simplex virus and human immunodeficiency virus. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is also stable under various conditions and can be stored for long periods of time. However, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has some limitations for lab experiments. It is a highly toxic compound and requires special precautions when handling. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is also relatively expensive compared to other compounds.
未来方向
There are several future directions for the research on 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile. One direction is to further investigate the mechanism of action of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile and its potential targets. Another direction is to explore the potential applications of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in drug discovery and material science. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile can be used as a building block for the synthesis of novel bioactive molecules and materials. Finally, more studies are needed to evaluate the safety and toxicity of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in vivo and in clinical trials.
Conclusion:
In conclusion, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit anticancer, antimicrobial, and antiviral activities, and has been used as a building block for the synthesis of various bioactive molecules and materials. Further research on 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile involves the reaction between 2-amino-4'-methylacetophenone and ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in high yield. This synthesis method has been optimized to produce 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile with high purity and yield.
科学研究应用
5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit anticancer, antimicrobial, and antiviral activities. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been used as a building block for the synthesis of various bioactive molecules. In material science, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been used as a precursor for the synthesis of novel polymers and materials. In organic synthesis, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been used as a versatile building block for the synthesis of various heterocyclic compounds.
属性
IUPAC Name |
5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-5-3-4-6-9(8)11-15-10(7-13)12(14-2)16-11/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBZFAMFJYMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5849523.png)

![4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)


![5,7-dimethyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5849563.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5849568.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5849580.png)
![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5849583.png)




